6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide
Description
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide is a hydrazide derivative characterized by a hexanoic acid backbone substituted with a 4-bromo-2-chlorophenoxy group. This compound belongs to a class of hydrazides known for their versatility in medicinal chemistry, particularly in enzyme inhibition and drug delivery applications. Its synthesis typically involves condensation reactions between activated acid derivatives (e.g., chlorides) and hydrazine, followed by functionalization of the phenoxy group .
Properties
IUPAC Name |
6-(4-bromo-2-chlorophenoxy)hexanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2O2/c13-9-5-6-11(10(14)8-9)18-7-3-1-2-4-12(17)16-15/h5-6,8H,1-4,7,15H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKAOPGOWWQJJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCCCC(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide typically involves the following steps:
Preparation of 4-Bromo-2-chlorophenol: This can be achieved through the bromination of 2-chlorophenol using bromine in the presence of a suitable catalyst.
Formation of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid: The 4-bromo-2-chlorophenol is reacted with hexanoic acid in the presence of a dehydrating agent such as thionyl chloride to form the ester, which is then hydrolyzed to yield the acid.
Conversion to Hydrazide: The 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid is then reacted with hydrazine hydrate under reflux conditions to form the hydrazide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:
Oxidation: The hydrazide group can be oxidized to form the corresponding azide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Formation of the corresponding azide.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across multiple disciplines:
1. Medicinal Chemistry
- Building Block for Pharmaceuticals : It serves as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to interact with specific biological targets, making it a candidate for drug development aimed at treating diseases through enzyme or receptor modulation.
2. Materials Science
- Polymer Development : The compound can be utilized in creating novel polymers with unique properties. Its ability to form strong intermolecular interactions can enhance the mechanical and thermal properties of materials.
3. Biological Studies
- Biochemical Assays : It functions as a probe or ligand in assays designed to study enzyme activities or protein interactions. This application is critical for understanding biochemical pathways and developing therapeutic strategies.
Case Studies
Several studies have explored the applications of this compound:
- Pharmaceutical Development : Research demonstrated that derivatives of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide exhibited promising results in inhibiting specific enzymes linked to cancer progression. The binding affinity was assessed using molecular docking techniques, revealing potential pathways for therapeutic intervention.
- Material Science Innovations : A study focused on synthesizing polymer composites incorporating this compound showed enhanced thermal stability and mechanical strength compared to traditional polymers. This advancement opens avenues for developing high-performance materials suitable for industrial applications.
- Biological Assays : In biochemical assays, the compound was utilized as a ligand to investigate protein interactions involved in metabolic pathways. Results indicated significant modulation of enzyme activities, suggesting its potential as a research tool in metabolic engineering.
Mechanism of Action
The mechanism of action of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The phenoxy group may also contribute to binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Halogenated Phenoxy Hydrazides
- 6-(4-Bromo-2-fluorophenoxy)-hexanehydrazide: Replacing the chlorine atom with fluorine () reduces steric bulk and alters electronic properties. Fluorine’s electronegativity may enhance binding to enzymes like KATs but could reduce metabolic stability compared to the chloro analogue .
- 4-Bromo-2-hydroxybenzoic Acid Hydrazide Derivatives (): These compounds lack the hexanoic acid chain but feature a hydroxyl group on the aromatic ring. This structural difference increases polarity, impacting solubility and antibacterial activity. Cyclization with anhydrides yields pyrrole/pyrrolidine derivatives, demonstrating the hydrazide’s role in heterocycle synthesis .
Aromatic Hydrazides with Heterocyclic Modifications
- Isonicotinic Acid Hydrazide Derivatives (): These compounds, such as isoniazid, are structurally simpler (pyridine core) but share hydrazide functionality. They exhibit potent antitubercular activity but higher acute toxicity compared to bromo/chloro-substituted hydrazides .
- Biotin-XX Hydrazide (): Features a hexanoic acid spacer linked to biotin, enabling protein labeling. Unlike the target compound, its primary application is biochemical tagging rather than therapeutic use .
Enzyme Inhibition
- Kynurenine Aminotransferase (KAT) Inhibition: The target compound shares structural similarities with hexanoic acid derivatives (e.g., compound 49 in ) and isonicotinic acid hydrazide (61), both KAT inhibitors. Bromo/chloro substituents may enhance binding affinity compared to unsubstituted analogues .
- Antiviral Activity: Dynasore analogs () derived from naphthoic acid hydrazides inhibit HIV-1 RNase H and SARS-CoV-2 nsp13.
Antimicrobial and Anticancer Properties
- Antimicrobial Hydrazides: Arylhydrazones of p-aminobenzoic acid hydrazide () show activity against Staphylococcus aureus and E. coli. The target compound’s bromo/chloro groups may improve membrane penetration, though metabolic studies (e.g., hepatic microsomal stability) are needed for direct comparison .
- Anticancer Derivatives: Nicotinonitrile hydrazides () inhibit HCT-116 and A549/PC3 cancer cells. The hexanoic acid chain in the target compound could facilitate mitochondrial targeting, as seen in cholesterol-conjugated hydrazides for RNA delivery (–17) .
Metabolic and Toxicological Profiles
- Metabolism : Benzoic acid hydrazide metabolites () undergo oxidation and hydrolysis, suggesting that the target compound may form similar intermediates. The bromo and chloro groups could slow degradation, enhancing bioavailability .
- Toxicity: Isonicotinic acid hydrazide derivatives () exhibit higher acute toxicity than halogenated hydrazides. The target compound’s bulky substituents may reduce toxicity by limiting non-specific interactions .
Biological Activity
6-(4-Bromo-2-chlorophenoxy)-hexanoic acid hydrazide is a compound belonging to the hydrazide class, which has garnered attention due to its diverse biological activities. Hydrazides and their derivatives, particularly hydrazone derivatives, have been extensively studied for their potential in medicinal chemistry. This article focuses on the biological activity of this specific compound, synthesizing findings from various studies regarding its antimicrobial, anticancer, and anti-inflammatory properties.
Synthesis and Structure
The synthesis of this compound typically involves the reaction of 6-(4-Bromo-2-chlorophenoxy)-hexanoic acid with hydrazine or its derivatives. The resulting structure features a hydrazide functional group (-NH-NH2) linked to a phenoxy-acid moiety, which is crucial for its biological activity.
Biological Activity Overview
Hydrazides are known for their wide range of biological activities, including:
- Antimicrobial Activity : Many hydrazide derivatives exhibit significant antibacterial and antifungal properties.
- Anticancer Activity : Certain compounds in this class have shown promise against various cancer cell lines.
- Anti-inflammatory Effects : Some studies indicate that hydrazides can reduce inflammation markers.
Antimicrobial Activity
Research indicates that hydrazide derivatives possess notable antimicrobial properties. For instance, studies have shown that various hydrazones derived from hydrazides demonstrate effective antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimal Inhibitory Concentration (MIC) values for these compounds often range from 32 to 64 µg/mL against common pathogens like Staphylococcus aureus and Escherichia coli .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | E. coli | TBD |
| Hydrazone A | S. aureus | 32 |
| Hydrazone B | P. aeruginosa | 64 |
Anticancer Activity
The anticancer potential of hydrazides has been explored through various in vitro studies. For example, compounds similar to this compound have shown inhibitory effects on cancer cell proliferation. The IC50 values for certain derivatives can be as low as 0.77 µM against specific cancer cell lines . This suggests that modifications in the chemical structure can enhance their efficacy.
Case Study: In Vitro Anticancer Testing
In a study evaluating the antiproliferative effects of several hydrazone derivatives:
- Compounds were tested against human cancer cell lines such as HepG2 and LN-229.
- Results indicated that some derivatives exhibited selective toxicity towards cancer cells with minimal effects on normal cells.
Anti-inflammatory Properties
Hydrazides have also been reported to exhibit anti-inflammatory activity. This is particularly relevant in the context of chronic inflammatory diseases where such compounds may play a therapeutic role by modulating inflammatory pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
